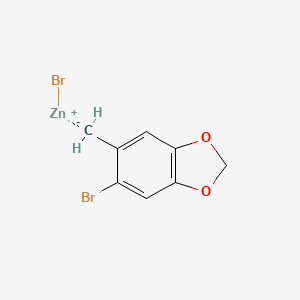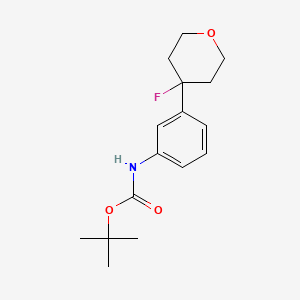
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate is an organic compound with the molecular formula C16H22FNO3. This compound is notable for its unique structure, which includes a fluorinated tetrahydropyran ring attached to a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
The synthesis of tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorotetrahydropyran with a phenylcarbamate derivative under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or modulate receptor activity in the nervous system. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
相似化合物的比较
tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: This compound has a similar structure but contains a chloro and trifluoromethyl group instead of a fluorinated tetrahydropyran ring.
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has a hydroxy and methylpiperidinyl group, which gives it different chemical and biological properties.
The uniqueness of this compound lies in its specific fluorinated tetrahydropyran ring, which imparts distinct chemical reactivity and potential biological activities .
属性
分子式 |
C16H22FNO3 |
|---|---|
分子量 |
295.35 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19) |
InChI 键 |
OCTCLUSCUHFDNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
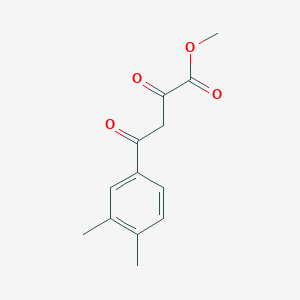
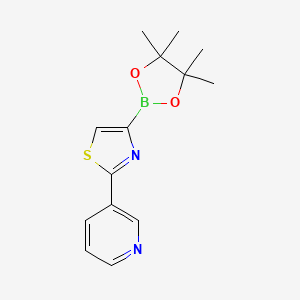
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
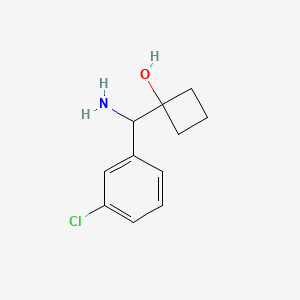
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)

